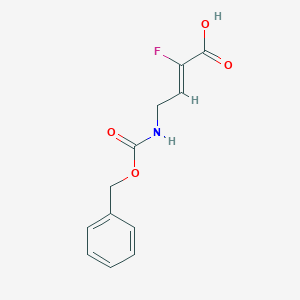![molecular formula C22H20FN5O2 B2402654 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 880794-57-0](/img/structure/B2402654.png)
6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of the compound includes an imidazole ring, which is a five-membered heterocyclic moiety that contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
The compound, being a derivative of imidazole, is likely to participate in a variety of chemical reactions. Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Aplicaciones Científicas De Investigación
Antibacterial and Antimycobacterial Activity
Imidazole derivatives have demonstrated promising antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing imidazole rings and evaluated their efficacy against bacterial and mycobacterial strains. For instance, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives exhibited good antimycobacterial potential .
Histamine H3-Receptor Antagonists
The compound’s structure suggests potential interactions with histamine receptors. Omega-(1H-imidazol-4-yl)alkyl derivatives have been explored as leads for histamine H3-receptor antagonists. Further investigations into its binding affinity and pharmacological effects on histamine receptors are warranted .
Anti-Inflammatory and Antitumor Properties
Imidazole-containing compounds have been associated with anti-inflammatory and antitumor activities. While specific studies on this compound are limited, its structural features may contribute to these properties. Further research is needed to explore its effects on inflammation and tumor cells .
Antidiabetic Potential
Imidazole derivatives have been investigated for their antidiabetic effects. Although data on this specific compound are scarce, its chemical scaffold suggests potential interactions with metabolic pathways relevant to diabetes. In vitro and in vivo studies could shed light on its antidiabetic properties .
Antiviral Activity
Given the importance of antiviral agents, exploring the antiviral potential of this compound is crucial. Imidazole-based molecules have shown activity against various viruses. Researchers should assess its efficacy against specific viral strains and mechanisms of action .
Antioxidant and Cytoprotective Effects
Imidazole derivatives often exhibit antioxidant properties. Investigating whether this compound can protect cells from oxidative stress and enhance cellular resilience would be valuable. In vitro assays and animal models can provide insights into its cytoprotective effects .
Ulcerogenic Activity
Some imidazole-containing drugs are associated with ulcerogenic effects. Researchers should evaluate whether this compound affects gastric mucosa and contributes to ulcer formation. Animal studies and histopathological analyses are necessary to assess its ulcerogenic potential .
Other Biological Activities
Imidazole derivatives have been explored for various other activities, including antipyretic, antiallergic, antifungal, and antiprotozoal effects. While specific data on this compound are limited, its unique structure warrants further investigation into these diverse biological properties .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-4-(2-fluorophenyl)-6-(3-imidazol-1-ylpropyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2/c1-14-11-18-20(22(29)28(14)9-4-8-27-10-7-26-13-27)19(16(12-24)21(25)30-18)15-5-2-3-6-17(15)23/h2-3,5-7,10-11,13,19H,4,8-9,25H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCYIFYBXIJXNOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CC=C3F)C(=O)N1CCCN4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2402572.png)






![2-((4-fluorophenyl)thio)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2402583.png)
![5-butyl-3-(4-methoxyphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2402585.png)

![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]cyclopentanecarboxamide](/img/structure/B2402587.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2402590.png)

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2402593.png)